Loxapine-d8 Hydrochloride

Description

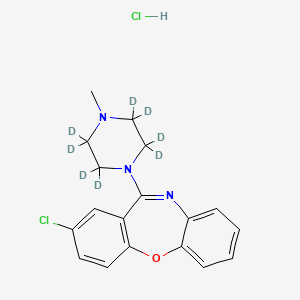

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H/i8D2,9D2,10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXBVMKACNEMKY-KTSBLNPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857920 | |

| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-19-8 | |

| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to the Chemical Properties and Applications of Loxapine-d8 Hydrochloride

In the landscape of modern drug development and clinical analysis, precision and accuracy are paramount. The quantification of therapeutic agents in biological matrices is a critical step in understanding pharmacokinetics, establishing bioequivalence, and ensuring patient safety through therapeutic drug monitoring. Stable isotope-labeled compounds have emerged as the gold standard for internal standards in mass spectrometric assays. This compound, the deuterium-labeled analog of the antipsychotic agent Loxapine, exemplifies this class of reagents.[1][2] This guide provides a comprehensive overview of the chemical properties, rationale for use, and practical applications of this compound for researchers, analytical scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a synthetically modified version of Loxapine where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[3] This substitution is fundamental to its utility in analytical chemistry, as it imparts a significant mass shift without appreciably altering the molecule's chemical behavior.

The key physicochemical properties are summarized below:

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-11-(4-methyl-2,2,3,3,5,5,6,6-d8-1-piperazinyl)dibenz[b,f][1]oxazepine Hydrochloride | [4] |

| Synonyms | Oxilapine-d8 Hydrochloride | [5] |

| CAS Number | 1246820-19-8 | [4][5][6] |

| Molecular Formula | C₁₈H₁₀D₈ClN₃O · HCl (representative) | [4] |

| Molecular Weight | ~372.32 g/mol | [4][5][6][] |

| Structure | ||

| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₈) | [3] |

| Physical Form | Solid at room temperature | [8] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [3] |

| Storage | Recommended at -20°C for long-term stability | [4] |

Note: The molecular formula and weight can vary slightly based on the specific salt form (e.g., free base vs. hydrochloride salt).

The Rationale for Deuterium Labeling

The incorporation of stable heavy isotopes, such as deuterium (²H), into drug molecules is a strategic choice for bioanalytical applications.[1][2] The primary reason is to create an ideal internal standard for quantification by mass spectrometry, a technique known as Stable Isotope Dilution Analysis (SIDA).

Causality Behind Isotopic Labeling:

-

Co-elution: Loxapine-d8 is chemically almost identical to unlabeled Loxapine. This ensures that during chromatographic separation (e.g., HPLC or GC), both compounds elute at virtually the same retention time. This co-elution is critical because it means both the analyte and the internal standard experience the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source, leading to more accurate and precise quantification.[1][2]

-

Mass Shift: The eight deuterium atoms increase the mass of the molecule by approximately 8 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte (Loxapine) and the internal standard (Loxapine-d8) simultaneously and without interference.

-

Predictable Fragmentation: The deuterated standard fragments in a similar, predictable manner to the unlabeled analyte in the mass spectrometer, allowing for the selection of specific and high-intensity parent-to-product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analyses, which enhances the sensitivity and specificity of the assay.[9][10]

Application in Bioanalytical Methods: A Self-Validating System

This compound is principally used as an internal standard for the quantification of Loxapine and its metabolites in biological samples like plasma or urine, which is essential for pharmacokinetic and therapeutic drug monitoring studies.[1][3][11]

Workflow for Quantification of Loxapine in Human Plasma

The following diagram illustrates a typical bioanalytical workflow using Loxapine-d8 as an internal standard. The use of a co-eluting, mass-shifted standard makes the protocol a self-validating system, as the internal standard's recovery and response corrects for variability at each step.

Caption: Bioanalytical workflow using Loxapine-d8 as an internal standard.

Experimental Protocol: Quantification via LC-MS/MS

This protocol provides a detailed methodology for the quantification of Loxapine in human plasma.

1. Preparation of Standards and Reagents:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loxapine and this compound in methanol to create individual stock solutions. Store at -20°C.

- Working Solutions: Prepare serial dilutions of the Loxapine stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 0.05 to 50 ng/mL).[10]

- Internal Standard (IS) Working Solution: Prepare a Loxapine-d8 working solution at a fixed concentration (e.g., 10 ng/mL) in 50:50 methanol:water. The optimal concentration should be determined during method development to yield a robust signal.

2. Sample Preparation (Solid-Phase Extraction - SPE):

- Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a polypropylene tube.

- Add 50 µL of the IS working solution to all tubes (except blank matrix) and vortex briefly. This step is critical; adding the IS early ensures it undergoes the exact same extraction process as the analyte.

- Add 200 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.

- Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

- Load the entire sample mixture onto the SPE cartridge.

- Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

- Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Instrument Parameters:

- LC System: A standard HPLC or UPLC system.

- Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A tandem quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- MRM Transitions (Example):

- Loxapine: Q1: 328.1 m/z → Q3: 271.1 m/z

- Loxapine-d8: Q1: 336.1 m/z → Q3: 271.1 m/z (Note: The precursor ion (Q1) for Loxapine-d8 is shifted by +8 Da. The product ion (Q3) may be the same if the fragmentation results in the loss of the deuterated piperazine moiety, or it could also be different. Specific transitions must be optimized experimentally.)

4. Data Analysis:

- Integrate the chromatographic peaks for both Loxapine and Loxapine-d8 MRM transitions.

- Calculate the peak area ratio (Loxapine area / Loxapine-d8 area) for each sample.

- Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

- Determine the concentration of Loxapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a high-fidelity analytical tool indispensable for the accurate quantification of the antipsychotic drug Loxapine. Its chemical properties, specifically its isotopic stability and near-identical physicochemical behavior to the parent compound, make it an exemplary internal standard for mass spectrometry-based bioanalysis. The methodologies described in this guide highlight its central role in generating reliable pharmacokinetic and clinical data, thereby supporting the safe and effective development and use of Loxapine in therapeutic applications.

References

-

Pharmaffiliates. This compound | CAS No : 1246820-19-8. [Link]

-

PubChem - National Center for Biotechnology Information. Loxapine. [Link]

-

Veeprho Pharmaceuticals. 8-Hydroxy-Loxapine-D8. [Link]

-

Cassella LA, et al. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. Clin Ther. 2014;36(8):1213-1221. [Link]

-

Allen, M.H., et al. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. J Clin Pharmacol. 2013;53(4):427-34. [Link]

-

Spyker, D.A., et al. Pharmacokinetics and Safety of Single-Dose Inhaled Loxapine in Children and Adolescents. J Clin Pharmacol. 2017;57(10):1307-1315. [Link]

-

Hawes, E.M., et al. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. 2010;2(12):1989-2000. [Link]

-

ResearchGate. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. Loxapine-d8 (Loxapine-d8; Ketiapine-d8) | Isotope-Labeled Compounds | 1189455-63-7 | Invivochem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

The Cornerstone of Precision: A Technical Guide to Loxapine-d8 Hydrochloride as an Internal Standard in Mass Spectrometry

This guide provides an in-depth exploration of the critical role and mechanism of Loxapine-d8 Hydrochloride as a deuterated internal standard in quantitative mass spectrometry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and practical applications that underpin its use in ensuring the accuracy, precision, and reliability of bioanalytical data.

The Analytical Imperative: Why Internal Standards are Non-Negotiable in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents like loxapine in complex biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to various sources of error that can compromise data integrity. These include variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2]

An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators and quality controls, at the earliest stage of the analytical workflow.[3] By co-eluting with the analyte, the IS experiences similar analytical variations, allowing for a ratiometric measurement that corrects for these inconsistencies.[4][5] The use of an appropriate IS is a fundamental requirement for robust and reproducible quantitative bioanalysis, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][6]

Loxapine: A Snapshot of its Pharmacological Profile

Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class, primarily indicated for the treatment of schizophrenia.[7] Its therapeutic effect is primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9][10][11] The metabolism of loxapine is extensive, yielding several active metabolites, including amoxapine (N-desmethylloxapine), 7-hydroxyloxapine, and 8-hydroxyloxapine, which also exhibit pharmacological activity.[7][12][13][14] This complex metabolic profile underscores the need for highly selective and accurate analytical methods to delineate the pharmacokinetics of the parent drug and its metabolites.[14][15]

The Ideal Internal Standard: The Case for this compound

The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the "gold standard" for quantitative LC-MS/MS analysis.[1][2][4][5] this compound, in which eight hydrogen atoms in the loxapine molecule have been replaced with deuterium, perfectly embodies the characteristics of an ideal IS for loxapine quantification.

Key Advantages of this compound:

-

Chemical and Physical Equivalence: The substitution of hydrogen with deuterium results in a negligible change in the physicochemical properties of the molecule.[2] Consequently, Loxapine-d8 exhibits nearly identical chromatographic retention times, extraction efficiencies, and ionization responses to loxapine.[5] This ensures that it accurately tracks and compensates for any analytical variability throughout the entire workflow.

-

Co-elution with the Analyte: Due to its structural similarity, Loxapine-d8 co-elutes with loxapine from the liquid chromatography column. This is a critical attribute, as it ensures that both the analyte and the IS are subjected to the same matrix effects at the same point in time during ionization.[4]

-

Mass Differentiation: The eight deuterium atoms impart a mass shift of 8 Daltons compared to the unlabeled loxapine. This mass difference is easily resolved by the mass spectrometer, allowing for the simultaneous but distinct detection of the analyte and the internal standard.

-

Stability: Deuterium is a stable, non-radioactive isotope of hydrogen, ensuring the stability and safety of the internal standard.[5]

The following diagram illustrates the logical flow of using a deuterated internal standard in a typical LC-MS/MS workflow.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: A Validated Approach to Loxapine Quantification

The following protocol provides a robust and reproducible method for the quantification of loxapine in human plasma using this compound as the internal standard. This method is based on established principles of bioanalytical method validation as outlined by the FDA.[6][16][17]

Materials and Reagents

| Reagent/Material | Grade | Source |

| Loxapine | Reference Standard | Commercially Available |

| This compound | Internal Standard | Commercially Available |

| Human Plasma (K2EDTA) | Bioanalytical Grade | Reputable Vendor |

| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |

| Methanol | HPLC Grade | Fisher Scientific or equivalent |

| Formic Acid | LC-MS Grade | Sigma-Aldrich or equivalent |

| Water | Deionized, 18 MΩ·cm | In-house purification system |

| Solid Phase Extraction (SPE) Cartridges | Cation-Exchange | Waters or equivalent |

Preparation of Stock and Working Solutions

-

Loxapine Stock Solution (1 mg/mL): Accurately weigh and dissolve loxapine reference standard in methanol.

-

Loxapine-d8 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Loxapine Working Solutions: Serially dilute the loxapine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

-

Loxapine-d8 HCl Working Solution (IS): Dilute the Loxapine-d8 HCl stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma samples (calibrators, QCs, and unknowns), add 20 µL of the Loxapine-d8 HCl working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1 M carbonate buffer (pH 9.5) and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Shimadzu Nexera or equivalent UHPLC system |

| Column | C18 reversed-phase, e.g., 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | SCIEX API 5000 or equivalent triple quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| SRM Transitions | Loxapine: To be optimized; Loxapine-d8: To be optimized |

Note: Specific SRM transitions and MS parameters should be optimized for the instrument in use.

Method Validation

The analytical method must be fully validated according to FDA guidelines, encompassing the following parameters:[6][17][18]

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of loxapine and Loxapine-d8 in blank matrix from at least six different sources.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations over at least three separate runs. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.

-

Calibration Curve: A linear regression model with a weighting factor (e.g., 1/x²) is used to fit the data. At least 75% of the calibrators must be within ±15% of their nominal concentrations.

-

Recovery: The extraction efficiency of loxapine and Loxapine-d8 should be consistent and reproducible.

-

Matrix Effect: Assessed to ensure that ion suppression or enhancement from the biological matrix is minimal and consistent across different sources.

-

Stability: Evaluated under various conditions, including freeze-thaw, bench-top, and long-term storage, to ensure the integrity of the analyte in the biological matrix.

Data Interpretation and Quantification

The quantification of loxapine is based on the ratio of the peak area of the analyte to the peak area of the internal standard (Loxapine-d8).

Caption: Logical flow of data processing for quantification.

A calibration curve is constructed by plotting the response ratio against the known concentrations of the calibration standards. The concentration of loxapine in unknown samples is then interpolated from this curve using their measured response ratios.

Conclusion

This compound serves as an indispensable tool in the bioanalytical quantification of loxapine. Its mechanism as an internal standard is rooted in its chemical and physical similarity to the analyte, which allows it to effectively normalize for variability inherent in the LC-MS/MS workflow. By adhering to a rigorously validated protocol, researchers can leverage the power of Loxapine-d8 to generate high-quality, reliable, and defensible pharmacokinetic data, thereby supporting the safe and effective development and use of loxapine.

References

-

Revisiting loxapine: a systematic review - PMC. (2015). PubMed Central. [Link]

-

What is the mechanism of Loxapine? (2024). Patsnap Synapse. [Link]

-

Loxapine. (n.d.). Wikipedia. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Source not further specified]. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). [Source not further specified]. [Link]

-

What is the mechanism of Loxapine Succinate? (2024). Patsnap Synapse. [Link]

-

Loxapine Pharmacology. (2025). YouTube. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. [Link]

-

Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. (2017). PubMed. [Link]

-

Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (2010). PubMed. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]

-

Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma | Request PDF. (2010). ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

-

Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration. [Link]

-

Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.. [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]

-

Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. (2024). National Institutes of Health. [Link]

-

A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). ANTISEL. [Link]

-

UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (n.d.). MDPI. [Link]

-

Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. (2012). ResearchGate. [Link]

-

Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. (2012). PubMed. [Link]

Sources

- 1. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. moh.gov.bw [moh.gov.bw]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. fda.gov [fda.gov]

- 7. Loxapine - Wikipedia [en.wikipedia.org]

- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Loxapine? [synapse.patsnap.com]

- 10. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. downloads.regulations.gov [downloads.regulations.gov]

A Senior Application Scientist's Guide to the Certificate of Analysis for Loxapine-d8 Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Analytical Confidence

In the precise world of pharmaceutical research and development, the reliability of every result hinges on the quality of the materials used. A Certificate of Analysis (CoA) is not merely a document; it is the foundational pillar of quality, a testament to a material's identity, purity, and fitness for purpose.[1][2] This guide delves into the technical intricacies of a CoA for Loxapine-d8 Hydrochloride, a deuterated stable isotope-labeled internal standard.

This compound is the deuterium-labeled form of Loxapine, an antipsychotic agent.[3][4] Its critical role in analytical chemistry, particularly in pharmacokinetic and metabolic studies, is to serve as an internal standard for the quantification of Loxapine in biological matrices using mass spectrometry.[3][5][6] The deuterium labels give it a distinct molecular weight, allowing it to be differentiated from the unlabeled drug, while behaving almost identically during sample extraction and chromatographic separation. This ensures accurate and precise measurement. This guide will deconstruct the CoA, explaining the causality behind each analytical test and providing the field-proven insights necessary to interpret and leverage this vital document.

The framework for a robust CoA is built upon internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH) and Good Manufacturing Practices (GMP).[7][8][9] These guidelines ensure that every aspect of the material's quality—from organic and inorganic impurities to residual solvents—is rigorously controlled and documented.[10][11][12][13]

Deconstructing the Certificate of Analysis: A Symphony of Analytical Techniques

A CoA for a high-purity reference standard like this compound is a synthesis of data from orthogonal analytical methods. Each test provides a unique piece of the puzzle, and together they create a self-validating system that confirms the material's quality.

Identification and Foundational Properties

The first section of a CoA establishes the fundamental identity of the material. This is non-negotiable; every subsequent piece of data is meaningless if the identity of the substance is incorrect.

| Parameter | Typical Specification | Significance |

| Product Name | This compound | Unambiguous name of the compound. |

| CAS Number | 1246820-19-8 | A unique numerical identifier assigned by the Chemical Abstracts Service.[14] |

| Molecular Formula | C₁₈H₁₀D₈ClN₃O · HCl | Describes the elemental composition, including the eight deuterium atoms.[14] |

| Molecular Weight | 372.32 g/mol | The mass of one mole of the substance, accounting for deuterium.[14] |

| Appearance | Off-white to pale yellow solid | A qualitative check for gross contamination or degradation.[15][16] |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile | Provides practical information for preparing solutions for analysis.[6] |

Structural Confirmation: The "Who Are You?" Tests

Beyond basic properties, definitive structural confirmation is required. This is achieved through spectroscopic techniques that provide a detailed fingerprint of the molecule.

-

Expertise & Experience: ¹H-NMR is arguably the most powerful tool for structural elucidation of organic molecules. For a deuterated standard, its value is twofold. Firstly, the spectrum must be consistent with the overall structure of Loxapine. Secondly, and just as critically, we look for the absence of proton signals in the specific regions of the molecule where deuterium atoms have been incorporated. This confirms successful isotopic labeling.

-

Trustworthiness: The resulting spectrum is a unique fingerprint. Any significant deviation from the expected pattern would immediately invalidate the batch.

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the proton spectrum using standard parameters. Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule's structure. Verify the absence of signals at the deuterated positions.

-

Expertise & Experience: Mass spectrometry directly measures the mass-to-charge ratio of ions. For this compound, this technique serves two primary purposes: confirming the molecular weight and assessing the isotopic purity. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition.

-

Trustworthiness: This method provides direct evidence of the molecular weight, corroborating the identity established by NMR. The analysis of the isotopic cluster provides quantitative proof of successful deuteration.[17]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system.[18]

-

Chromatography (Optional but recommended): Inject the sample onto a C18 reversed-phase column to separate the main component from any potential impurities before it enters the mass spectrometer.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the basic nitrogen atoms in the piperazine ring are readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of Loxapine-d8.

-

Analysis: Confirm that the observed mass matches the theoretical mass of the protonated molecule.

Purity and Potency: The "How Good Are You?" Tests

Once identity is confirmed, the focus shifts to quantifying the purity of the material. This is paramount for an internal standard, as its accuracy directly impacts the accuracy of the measurements it's used for.

| Test | Method | Result |

| Chemical Purity | HPLC-UV | ≥98%[14][19] |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation[6] |

| Residual Solvents | HS-GC-FID | Conforms to ICH Q3C Limits[10][11] |

| Water Content | Karl Fischer | <0.5% |

| Assay (as is) | qNMR or Mass Balance | 98.0% - 102.0% |

-

Expertise & Experience: HPLC is the workhorse of pharmaceutical purity analysis. It separates the main compound from any process-related impurities or degradation products.[20][21] The choice of a C8 or C18 column is based on the polarity of Loxapine, and a UV detector is used because the molecule contains a chromophore that absorbs UV light. The result, expressed as area percent, gives a clear picture of the purity relative to other UV-active components.

-

Trustworthiness: The method is validated for specificity, linearity, accuracy, and precision, ensuring that the results are reliable and reproducible.[22]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). A typical mobile phase for Loxapine could be Acetonitrile and Water (0.3% Triethylamine) at pH 3.0 in a 40:60 v/v ratio.[20]

-

Flow Rate: 1.0 mL/min.[20]

-

Detection: UV absorbance at a relevant wavelength (e.g., 254 nm).[21]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Injection & Analysis: Inject a defined volume (e.g., 10 µL) and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.

-

Expertise & Experience: For a deuterated standard, knowing the isotopic distribution is critical. While the main species is d8, small amounts of d0 through d7 species may be present from the synthesis. Mass spectrometry can resolve these different isotopic species. High isotopic purity ensures minimal interference with the signal of the non-deuterated analyte being quantified.

-

Trustworthiness: This analysis provides a quantitative measure of the quality of the isotopic labeling, a critical parameter not accessible by other techniques.

Visualizing the Quality Control Workflow

The certification of a reference material is a multi-step, integrated process. The following diagram illustrates the workflow from material synthesis to the final issuance of the Certificate of Analysis.

Caption: Workflow for the Certification of a Reference Material.

The Interplay of Analytical Techniques: A System of Checks and Balances

No single analytical technique is sufficient to fully characterize a reference standard. The strength of a CoA lies in the use of orthogonal methods—different techniques that measure the same or related attributes through different physical principles. This creates a self-validating system.

Caption: Logical Relationships in Analytical Characterization.

For this compound, NMR confirms the carbon-hydrogen framework while MS confirms the overall mass. HPLC confirms that the single peak seen is not co-eluting with an impurity. The sum of the assay value from qNMR or mass balance, plus the percentages of water and residual solvents, should be close to 100%, providing a final check on the completeness of the analysis.

Conclusion: A Commitment to Quality

The Certificate of Analysis for this compound is more than a summary of data; it is the culmination of a rigorous, multi-faceted analytical process governed by stringent quality systems.[1] For the researcher, scientist, or drug development professional, understanding the causality behind each test and the interplay between different analytical techniques is essential. It transforms the CoA from a static document into a dynamic tool, providing the confidence and assurance needed to build reliable, reproducible, and ultimately successful scientific outcomes.

References

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

-

Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023, November 1). Spectroscopy Online. [Link]

-

What Is a Good Manufacturing Practice (GMP) Lab? (2020, December 14). OnePointe Solutions. [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]

-

Reference Standards and Certificates of Analysis (CoAs). PharmaRegulatory.in. [Link]

-

GMP Analytical Testing: Essential for New Drug Market Entry. (2024, October 3). Adragos Pharma. [Link]

-

Good manufacturing practices: How to adapt to GMP regulations. (2024, April 25). AINIA. [Link]

-

Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? (2024, January 19). Eurofins USA. [Link]

-

Certificate of Analysis (CoA) in Pharma. Advent Chembio. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Certificate of analysis - FAQs Home. (2021, July 12). EDQM FAQs. [Link]

-

Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. PMC - NIH. [Link]

-

Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. [Link]

-

Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. ijrti. [Link]

-

Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]

-

Loxapine. PubChem - NIH. [Link]

-

RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

-

The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. gmp-compliance.org. [Link]

-

The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). ResearchGate. [Link]

Sources

- 1. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]

- 2. gmp-compliance.org [gmp-compliance.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ainia.com [ainia.com]

- 9. Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? - Eurofins USA [eurofinsus.com]

- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 13. database.ich.org [database.ich.org]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | LGC Standards [lgcstandards.com]

- 20. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GMP Analytical Testing: Essential for New Drug Market Entry [adragos-pharma.com]

A Technical Guide to the Solubility of L-804,600 (Loxapine-d8 Hydrochloride) in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of L-804,600, the deuterated hydrochloride salt of Loxapine. While specific quantitative data for the deuterated form is not extensively published, this guide synthesizes available data for the parent compound, Loxapine, and its common salt forms (succinate and hydrochloride), to provide a robust predictive framework. The underlying physicochemical principles governing solubility are discussed in detail. Furthermore, a rigorous, step-by-step experimental protocol for determining the equilibrium solubility of Loxapine-d8 Hydrochloride is provided, adhering to standards outlined by the United States Pharmacopeia (USP). This document is intended for researchers, formulation scientists, and analytical chemists working on drug development and bioanalytical assays where Loxapine-d8 HCl is used, often as an internal standard.

Introduction

Loxapine is a dibenzoxazepine antipsychotic agent used in the treatment of schizophrenia.[1][2] Its deuterated analog, this compound, is frequently employed as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of Loxapine and its metabolites in biological matrices.[1][3] The accuracy and reliability of these analytical methods, as well as the development of stable formulations, are critically dependent on a thorough understanding of the analyte's solubility in various solvent systems.

The process of drug development, from preclinical formulation to final dosage form, hinges on the aqueous and organic solubility of the active pharmaceutical ingredient (API).[4][5] Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical testing, and is a key determinant of a drug's bioavailability.[4][6] This guide provides essential data and methodologies to support these critical activities.

Physicochemical Properties of Loxapine

To understand the solubility of this compound, one must first consider the physicochemical properties of the parent molecule, Loxapine. Deuterium substitution is a minor structural modification that does not significantly alter these fundamental properties.

| Property | Value | Source |

| Molecular Formula | C18H18ClN3O | PubChem[7] |

| Molecular Weight | 327.8 g/mol | PubChem[7] |

| pKa (basic) | 7.48 | PubChem[7] |

| LogP | 3.6 | DrugBank[7] |

| Melting Point | 109-111 °C | PubChem[7] |

Loxapine is a weakly basic compound with a pKa of 7.48, indicating that it will be ionized at physiological pH.[7] The LogP value of 3.6 suggests it is a lipophilic molecule with poor water solubility.[7] As a hydrochloride salt, its solubility in aqueous media is expected to be pH-dependent, increasing significantly in acidic conditions where the molecule is protonated.

Principles of Solubility

The solubility of an API salt like this compound is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The general principle of "like dissolves like" is a useful starting point.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and are effective at solvating ions. Given that Loxapine-d8 HCl is a salt, it is expected to have some solubility in these solvents, particularly those with lower polarity than water, like ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not have acidic protons for hydrogen bonding. They are excellent solvents for polar organic molecules. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of compounds.[8]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and are poor at solvating charged species. The solubility of an ionic salt like Loxapine-d8 HCl is expected to be very low in these solvents.

Solubility Data of Loxapine Salts

The following table summarizes the available solubility data for Loxapine succinate in common organic solvents.

| Solvent | Solubility (mg/mL) | Source |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[8][9]; 82 mg/mL[10]; 100 mg/mL[11] | Cayman Chemical[8][9], TargetMol[10], MedChemExpress[11] |

| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[8][9] |

| Ethanol | ~5 mg/mL[8][9]; 2 mg/mL[10] | Cayman Chemical[8][9], TargetMol[10] |

| Water | Sparingly soluble / Insoluble | Cayman Chemical[8], Selleck Chemicals[12] |

| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | Cayman Chemical[8][9] |

Expert Insights: The high solubility in polar aprotic solvents like DMSO and DMF is consistent with Loxapine's chemical structure.[8][9] These solvents are highly effective at disrupting the crystal lattice of the salt and solvating the organic cation. The moderate solubility in ethanol, a polar protic solvent, is also expected.[8][9][10] The very low aqueous buffer solubility highlights the lipophilic nature of the parent molecule.[8][9] For aqueous applications, a common strategy is to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[8]

Experimental Protocol: Equilibrium Solubility Determination

To generate precise solubility data for this compound, a standardized experimental method is required. The Saturation Shake-Flask Method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies and pharmacopeias.[13][14][15]

Objective

To determine the equilibrium solubility of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound solid to a series of appropriately sized glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each test solvent into its respective vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter to remove any remaining particulates. This step is critical to prevent artificially high results.

-

Dilution: Accurately perform a serial dilution of the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[1][16] A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in mg/mL.

System Trustworthiness and Validation

-

Confirming Equilibrium: It is crucial to demonstrate that thermodynamic equilibrium has been reached. This can be achieved by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when the concentration no longer increases over time.[13]

-

Solid State Analysis: The nature of the solid phase should be checked before and after the experiment (e.g., by microscopy or XRPD) to ensure the compound has not changed its crystalline form or converted to a solvate, which would affect the solubility value.

-

Analytical Method Validation: The HPLC or LC-MS/MS method used for quantification must be fully validated for linearity, accuracy, precision, and specificity according to established guidelines.[16]

Discussion and Practical Implications

The solubility data, whether sourced from literature for Loxapine succinate or determined experimentally for Loxapine-d8 HCl, is fundamental for several applications:

-

Analytical Method Development: When using Loxapine-d8 HCl as an internal standard, stock solutions are typically prepared in a solvent where it is highly soluble, such as DMSO or methanol.[1] This ensures complete dissolution and accurate concentration for spiking into calibration standards and quality control samples.

-

Formulation Science: For preclinical studies, formulations are often prepared as solutions.[5] Knowing the solubility limits in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400) is essential for developing stable and deliverable liquid dosage forms.[6]

-

Biopharmaceutical Classification System (BCS): According to regulatory guidelines like the ICH M9, a drug's aqueous solubility over a pH range of 1.2-6.8 is a critical parameter for its BCS classification.[15][17] While this guide focuses on organic solvents, understanding the principles allows for the design of appropriate aqueous solubility studies. A drug is considered highly soluble if its highest dose strength is soluble in ≤250 mL of aqueous media across this pH range.[4][17]

Conclusion

While specific solubility data for this compound is sparse, a robust understanding can be built from the data available for Loxapine succinate and the fundamental physicochemical properties of the parent molecule. Loxapine-d8 HCl is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in lower-alcohols like ethanol, and poor solubility in nonpolar solvents and neutral aqueous media. For definitive quantitative values, the standardized shake-flask method detailed in this guide provides a reliable and scientifically sound approach. This information is critical for ensuring accuracy in bioanalytical testing and for guiding formulation development activities.

References

-

Cayman Chemical. Loxapine (succinate) Product Information.

- Zimmer, D., Needham, S. R., & Christianson, C. (2010). Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [URL: https://www.future-science.com/doi/10.4155/bio.10.156]

- United States Pharmacopeia. General Chapter <1236> Solubility Measurements. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-1236.pdf]

- Zimmer, D., Needham, S. R., & Christianson, C. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/21133644/]

- European Compliance Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [URL: https://www.gmp-compliance.org/gmp-news/revision-of-usp-chapter-1236-solubility-measurements-published-for-comments]

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [URL: https://biorelevant.com/usp-1236-solubility-measurements-chapter/]

- Li, W., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 137, 123-131. [URL: https://pubmed.ncbi.nlm.nih.gov/28113101/]

- European Compliance Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [URL: https://www.gmp-compliance.org/gmp-news/usp-proposed-addition-to-chapter-1236-solubility-measurements]

- International Journal of Research Trends and Innovation. (2017). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. [URL: http://www.ijrti.org/papers/IJRTI1705021.pdf]

- Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [URL: https://www.dissolutiontech.com/wp-content/uploads/2018/05/DT201705_A04.pdf]

- MedChemExpress. Loxapine succinate. [URL: https://www.medchemexpress.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3964, Loxapine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Loxapine]

- TargetMol. Loxapine succinate. [URL: https://www.targetmol.

- Taylor & Francis Online. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. [URL: https://www.tandfonline.com/doi/full/10.4155/bio.10.156]

- Cayman Chemical. Loxapine (succinate) (CAS 27833-64-3). [URL: https://www.caymanchem.com/product/20760]

- Selleck Chemicals. Loxapine Succinate. [URL: https://www.selleckchem.

- Montes, K., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 382. [URL: https://www.mdpi.com/1999-4923/13/3/382]

- MedchemExpress. Loxapine. [URL: https://www.medchemexpress.com/Loxapine.html]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3497833/]

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-guideline-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]

- Drug Development & Delivery. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [URL: https://drug-dev.com/formulation-development-solubility-enhancing-technologies-in-pharmaceutical-development-a-mini-review/]

- IUPHAR/BPS Guide to PHARMACOLOGY. loxapine. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=205]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 71399, Loxapine Succinate. [URL: https://pubchem.ncbi.nlm.nih.

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. [URL: https://www.who.int/publications/m/item/annex-4-guidance-on-equilibrium-solubility-studies]

- Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. [URL: https://www.gpatindia.com/loxapine-synthesis-sar-mcq-structurechemical-properties-and-therapeutic-uses/]

- Wikipedia. Loxapine. [URL: https://en.wikipedia.org/wiki/Loxapine]

- precisionFDA. LOXAPINE. [URL: https://precision.fda.gov/substances/LER583670J]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Loxapine - Wikipedia [en.wikipedia.org]

- 3. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Loxapine succinate | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. uspnf.com [uspnf.com]

- 14. biorelevant.com [biorelevant.com]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]

- 16. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Loxapine-d8 Hydrochloride

Preamble: The Analytical Imperative for Stable Isotope-Labeled Standards

In the landscape of quantitative bioanalysis, particularly within pharmaceutical development and therapeutic drug monitoring, the pursuit of precision and accuracy is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability of analytical processes—stemming from matrix effects, ionization suppression, and sample preparation inconsistencies—can compromise data integrity. The use of stable isotope-labeled (SIL) internal standards is the cornerstone of mitigating these variabilities, with deuterated standards recognized as the gold standard.[1]

Loxapine-d8, a deuterium-labeled analog of the antipsychotic drug loxapine, serves as an exemplary internal standard. Its chemical properties and ionization behavior are nearly identical to the parent drug, ensuring that it co-elutes and experiences similar matrix effects.[2] This allows for reliable correction of analytical variability, leading to highly accurate and reproducible quantification. This guide provides a detailed exploration of the mass spectrometric fragmentation of Loxapine-d8 Hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.

Structural Foundation: Loxapine and its Deuterated Analog

Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class. Its structure consists of a central seven-membered oxazepine ring fused to two benzene rings, with a substituted piperazine moiety at the 11-position.

This compound is specifically deuterated on the piperazine ring, with all eight hydrogen atoms replaced by deuterium. The formal chemical name is 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][2][3]oxazepine hydrochloride. This extensive labeling provides a significant mass shift from the unlabeled analyte, preventing isotopic crosstalk while maintaining near-identical chromatographic and ionization characteristics.

Mass Spectrometric Analysis: Precursor Ion Characterization

Under typical positive mode electrospray ionization (ESI+), both loxapine and loxapine-d8 are readily protonated, primarily on the tertiary amine of the N-methylpiperazine group, to form the precursor ions [M+H]⁺.

| Compound | Molecular Formula | Exact Mass | [M+H]⁺ m/z |

| Loxapine | C₁₈H₁₈ClN₃O | 327.1138 | 328.1211 |

| Loxapine-d8 | C₁₈H₁₀D₈ClN₃O | 335.1641 | 336.1714 |

Table 1: Molecular Properties and Precursor Ions of Loxapine and Loxapine-d8.

Collision-Induced Dissociation (CID): Unraveling the Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated precursor ions reveals a consistent and structurally informative fragmentation pattern. The primary fragmentation pathways involve the cleavage of the piperazine ring, which is the most labile part of the molecule upon protonation.

Fragmentation of Loxapine ([M+H]⁺ at m/z 328.1)

Collision-induced dissociation of the loxapine precursor ion predominantly yields two major product ions. The fragmentation is initiated at the protonated piperazine ring, leading to characteristic bond cleavages.

Major Product Ions of Loxapine:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure |

| 328.1 | 271.1 | [C₁₅H₁₀ClN₂O]⁺ |

| 328.1 | 84.1 | [C₅H₁₀N]⁺ |

Table 2: Key MS/MS Transitions for Loxapine.

Mechanism of Fragmentation:

The primary fragmentation pathway involves the cleavage of the C-N bond connecting the piperazine ring to the dibenzoxazepine core. This is a charge-site initiated fragmentation. The protonated piperazine ring undergoes a ring-opening, followed by the neutral loss of N-methylpiperazine, resulting in the stable product ion at m/z 271.1 .

A secondary, competing fragmentation pathway involves cleavage within the piperazine ring itself. This leads to the formation of the N-methylpiperazine fragment ion at m/z 84.1 .

Caption: Loxapine Fragmentation Pathways.

Fragmentation of Loxapine-d8 ([M+H]⁺ at m/z 336.2)

Due to the deuteration on the piperazine ring, the fragmentation pattern of loxapine-d8 mirrors that of loxapine, but with predictable mass shifts in the fragments containing the piperazine moiety.

Major Product Ions of Loxapine-d8:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure |

| 336.2 | 271.1 | [C₁₅H₁₀ClN₂O]⁺ |

| 336.2 | 92.1 | [C₅H₂D₈N]⁺ |

Table 3: Key MS/MS Transitions for Loxapine-d8.

Mechanistic Insights:

The fragmentation leading to the product ion at m/z 271.1 remains unchanged, as the deuterium labels are lost with the neutral N-methylpiperazine-d8 fragment. This shared fragment ion between the analyte and the internal standard is a hallmark of a well-behaved SIL internal standard.

Conversely, the fragment corresponding to the piperazine ring is shifted by 8 Da to m/z 92.1 , confirming that all eight deuterium atoms are retained in this fragment. This significant mass shift provides a highly specific and interference-free transition for monitoring the internal standard.

Caption: Loxapine-d8 Fragmentation Pathways.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section outlines a robust, step-by-step methodology for the quantitative analysis of loxapine using loxapine-d8 as an internal standard. The causality behind each experimental choice is explained to ensure a self-validating system.

Sample Preparation: Protein Precipitation

-

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples, which can interfere with the analysis.

-

Protocol:

-

To 100 µL of plasma/serum sample, add 20 µL of loxapine-d8 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Liquid Chromatography

-

Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like loxapine from endogenous interferences. A C18 column provides excellent retention and peak shape. A gradient elution ensures efficient separation and short run times.

-

Parameters:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Mass Spectrometry

-

Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantitative analysis. The transitions are chosen based on the fragmentation analysis to maximize signal and minimize interference.

-

Parameters:

-

Ionization Mode: ESI+

-

MRM Transitions:

-

Loxapine: 328.1 → 271.1 (Quantifier), 328.1 → 84.1 (Qualifier)

-

Loxapine-d8: 336.2 → 271.1 (Quantifier), 336.2 → 92.1 (Qualifier)

-

-

Collision Energy: Optimized for each transition (typically 20-40 eV).

-

Sources

A Researcher's Comprehensive Guide to Loxapine-d8 Hydrochloride: From Sourcing to Application

For researchers and drug development professionals, the integrity of analytical standards is paramount. This guide provides an in-depth technical overview of Loxapine-d8 Hydrochloride, a critical tool for the accurate quantification of the antipsychotic drug loxapine. We will explore the landscape of commercial suppliers, delve into the essential quality control parameters, and provide a detailed, field-proven protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The Critical Role of a Deuterated Internal Standard

In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard. This compound, in which eight hydrogen atoms on the piperazine ring of the loxapine molecule have been replaced with deuterium, is the preferred internal standard for loxapine quantification.

The rationale for using a deuterated analog lies in its near-identical physicochemical properties to the analyte of interest. It co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. However, its increased mass allows it to be distinguished from the unlabeled loxapine by a mass spectrometer. This co-analytical behavior effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in the final concentration measurements[1][2].

Navigating the Commercial Supplier Landscape

Selecting a reliable supplier for this compound is a critical first step in ensuring the quality and reproducibility of your research. The following table provides a comparative overview of prominent commercial suppliers. It is important to note that while this information is current, researchers should always request the latest Certificate of Analysis for lot-specific details.

| Supplier | Product Number | Stated Purity/Isotopic Purity | Available Pack Sizes | Key Quality Assurance Information |

| Cayman Chemical | 33537 | Chemical Purity: ≥98% (Loxapine); Deuterium Incorporation: ≥99% deuterated forms (d1-d8); ≤1% d0[3] | 1 mg, 5 mg | Provides a detailed Certificate of Analysis with batch-specific analytical results[3]. |

| Santa Cruz Biotechnology | sc-280940 | Purity (TLC): 97%[1] | 1 mg, 5 mg | Certificate of Analysis specifies appearance, identity (¹H-NMR, MS), and purity[1]. |

| Simson Pharma Limited | L880004 | Accompanied by Certificate of Analysis | Custom Synthesis | Specializes in drug impurity standards and research chemicals. |

| MedchemExpress | HY-112046S | Information available upon request. | 1 mg, 5 mg, 10 mg | States the product is for research use and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[4]. |

| LGC Standards (incorporating Toronto Research Chemicals) | TRC-L472753-1MG | Purity: >95% (HPLC) | 1 mg, 10 mg | Provides a Certificate of Analysis and Safety Data Sheet. |

Expert Insight: When evaluating suppliers, prioritize those that provide a comprehensive Certificate of Analysis (CoA). A thorough CoA should not only state the chemical purity (typically determined by HPLC) but also the isotopic purity, confirming the degree of deuteration and the percentage of the non-deuterated form (d0). The presence of residual solvents and other impurities should also be quantified.

Understanding the Quality Control of this compound

A Certificate of Analysis is a self-validating document that attests to the quality of the standard. Researchers should meticulously review the CoA before using a new batch of this compound.

Key Parameters to Scrutinize on a Certificate of Analysis:

-

Identity Confirmation: This is typically established using techniques like ¹H-NMR and Mass Spectrometry (MS). The ¹H-NMR spectrum should be consistent with the structure of loxapine, albeit with reduced signal intensity for the deuterated positions. The mass spectrum should confirm the correct mass for the deuterated molecule.

-

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the most common method for determining chemical purity. A purity of ≥98% is generally recommended for use as an analytical standard.

-

Isotopic Purity/Deuterium Incorporation: This is a critical parameter for a deuterated standard. It is usually determined by mass spectrometry and indicates the percentage of the molecules that are fully deuterated (d8) and the distribution of other deuterated forms (d1-d7). A high isotopic purity (e.g., ≥99% d8) is desirable to minimize any potential interference from partially deuterated species.

-

Residual Solvents: The CoA should indicate the amount of any residual solvents from the synthesis and purification process, often determined by Gas Chromatography (GC).

-

Physical Properties: Appearance, melting point, and solubility are also typically reported.

Below is an example of a typical Certificate of Analysis for Loxapine-d8, highlighting the key information.

Sample Certificate of Analysis Data:

| Test | Specification | Result |

| Appearance | Off-white solid | Conforms |

| Identity (¹H-NMR) | Consistent with structure | Conforms |

| Identity (Mass Spec) | Consistent with structure | Conforms |

| Chemical Purity (HPLC) | ≥98% | 99.5% |

| Isotopic Purity (MS) | ≥99% d8 | 99.7% d8 |

| Residual Solvents (GC) | ≤0.5% | 0.1% Methanol |

The Synthesis of this compound: A Conceptual Overview

Understanding the synthesis of this compound can provide insights into potential impurities. The key step in the synthesis is the incorporation of the deuterated piperazine ring.

Caption: Conceptual synthesis pathway for this compound.

The synthesis typically begins with the deuteration of piperazine via a catalytic exchange with deuterium gas[5]. The resulting piperazine-d8 is then reacted with a suitable precursor, such as 2-chlorodibenzo[b,f][6]oxazepin-11(10H)-one, in a condensation reaction to form the loxapine-d8 free base. Finally, treatment with hydrochloric acid yields the hydrochloride salt, which often has improved stability and handling properties.

Experimental Protocol: Quantification of Loxapine in Human Plasma using LC-MS/MS

This protocol is a composite based on validated methods reported in the scientific literature and represents a robust starting point for method development and validation[1][2][6].

Materials and Reagents

-

Loxapine reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with appropriate anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loxapine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Loxapine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of the appropriate matrix (blank plasma for calibration standards, sample plasma for unknowns) into the labeled tubes.

-

For calibration standards and QCs, add the corresponding Loxapine working standard solution.

-

Add 150 µL of the IS working solution (in acetonitrile) to all tubes.

-

Vortex each tube vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.

-

Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC/UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Mass Transitions (m/z):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) |

| Loxapine | 328.1 | 271.1 |

| Loxapine-d8 | 336.1 | 271.1 |

Expert Insight: The choice of the product ion is crucial for selectivity. For loxapine, the fragmentation of the piperazine ring is a characteristic pathway. As the deuterium atoms are on the piperazine ring, this portion of the molecule is lost during fragmentation, leading to a common product ion for both the analyte and the internal standard. This is an acceptable practice, as the selectivity is achieved in the first quadrupole (Q1) by isolating the different precursor ion masses.

Method Validation

A robust analytical method requires thorough validation. Key validation parameters, as guided by regulatory bodies, include:

-

Linearity: The method should be linear over the expected concentration range in the study samples. A correlation coefficient (r²) > 0.99 is typically required.

-

Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) should be within ±15% (or ±20% at the lower limit of quantification).

-

Selectivity and Specificity: The method should be free from interferences from endogenous matrix components.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.

Published Validation Data for Loxapine LC-MS/MS Assays:

| Parameter | Typical Performance | Reference |

| Linearity Range | 0.05 - 50 ng/mL | [2][6] |

| Intra-assay Precision | < 15% | [1][6] |

| Inter-assay Precision | < 10% | [1][6] |

| Accuracy | ±13% | [1][6] |

Conclusion